molecular formula C13H6ClN3O2 B1269271 2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile CAS No. 68302-10-3

2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1269271
CAS No.: 68302-10-3
M. Wt: 271.66 g/mol
InChI Key: CRDSZSMHAAGKEY-UHFFFAOYSA-N
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Description

Structural Classification of Chromenopyridine Compounds

The structural classification of chromenopyridine compounds is based primarily on the specific fusion pattern between the chromene and pyridine ring systems, resulting in distinct regioisomeric frameworks. The most commonly encountered structural types include 5H-chromeno[2,3-b]pyridines, 5H-chromeno[3,4-c]pyridines, and 5H-chromeno[4,3-c]pyridines, each representing different connectivity patterns between the heterocyclic components.

The chromeno[2,3-b]pyridine framework, which encompasses the compound under investigation, is characterized by the fusion of the pyridine nitrogen at the 2,3-positions of the chromene ring system. This structural arrangement creates a tricyclic framework with specific electronic and steric properties that distinguish it from other regioisomers. The presence of various substituents on this core structure leads to significant diversity in chemical and physical properties, enabling fine-tuning of molecular characteristics for specific applications.

Alternative structural classifications include chromeno[3,4-c]pyridines and chromeno[4,3-c]pyridines, which represent different fusion patterns and consequently exhibit distinct chemical behaviors. The chromeno[3,4-c]pyridine system features pyridine fusion at the 3,4-positions of the chromene ring, while the chromeno[4,3-c]pyridine framework involves fusion at the 4,3-positions. Each structural type presents unique synthetic challenges and opportunities for chemical modification.

Table 1: Structural Classification of Major Chromenopyridine Types

Structural Type Fusion Pattern Key Characteristics Representative Examples
Chromeno[2,3-b]pyridine Pyridine fused at 2,3-positions Rigid planar structure, multiple substitution sites 2-Amino-7-chloro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Chromeno[3,4-c]pyridine Pyridine fused at 3,4-positions Alternative electronic distribution Ruthenium-catalyzed derivatives
Chromeno[4,3-c]pyridine Pyridine fused at 4,3-positions Distinct substitution patterns Patent-disclosed compounds
Chromeno[3,4-b]pyridine Pyridine fused at 3,4-positions (alternative) DABCO-catalyzed synthesis products Allenoate-derived compounds

The electronic properties of these structural variants are significantly influenced by the specific fusion pattern and the resulting distribution of electron density across the molecular framework. Quantum chemical calculations have demonstrated that the rigid geometry of these compounds is particularly advantageous for applications requiring minimal conformational flexibility, such as in organic light-emitting devices.

Significance of this compound in Heterocyclic Chemistry

This compound represents a structurally complex example of the chromenopyridine class, incorporating multiple functional groups that contribute to its unique chemical profile. The compound features a molecular formula of C₁₃H₆ClN₃O₂ with a molecular weight of 271.66 grams per mole, indicating a relatively compact yet functionally rich molecular architecture. The presence of amino, chloro, oxo, and carbonitrile substituents creates a molecule with diverse electronic and steric properties that make it valuable for various chemical applications.

The structural significance of this compound lies in its demonstration of the functional group tolerance achievable within the chromenopyridine framework. The successful incorporation of electron-withdrawing groups such as the carbonitrile moiety alongside electron-donating amino groups illustrates the versatility of this heterocyclic system for accommodating diverse substitution patterns. The chloro substituent at the 7-position provides an additional site for potential chemical modification through nucleophilic substitution reactions, expanding the synthetic utility of this compound.

Research investigations have revealed that compounds of this structural type can be synthesized through multicomponent one-pot reactions under microwave irradiation conditions. The synthetic accessibility of this compound has been demonstrated through catalyst-free methodologies that achieve high yields, with reported synthesis yields of 94% under optimized conditions. These synthetic achievements highlight the practical significance of this compound as a representative example of efficient heterocyclic synthesis.

Table 2: Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₆ClN₃O₂
Molecular Weight 271.66 g/mol
Melting Point >300°C
Physical State Yellow solid
Synthesis Yield 94% (optimized conditions)
CAS Registry Number 68302-10-3

The compound's significance extends to its role as a building block for further synthetic transformations. The presence of multiple reactive sites enables diverse chemical modifications that can lead to more complex molecular architectures. The carbonitrile group, in particular, provides opportunities for cyclization reactions that can generate additional fused ring systems, expanding the structural diversity accessible from this starting material.

From a heterocyclic chemistry perspective, this compound exemplifies the successful integration of multiple heteroatoms and functional groups within a single molecular framework. The compound demonstrates how systematic substitution of the chromenopyridine core can be used to fine-tune molecular properties while maintaining the fundamental structural characteristics that make this class of compounds valuable for various applications. The availability of this compound from commercial sources further underscores its importance as a research tool and synthetic intermediate in heterocyclic chemistry.

Properties

IUPAC Name

2-amino-7-chloro-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClN3O2/c14-7-1-2-10-8(4-7)11(18)9-3-6(5-15)12(16)17-13(9)19-10/h1-4H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDSZSMHAAGKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)N=C(C(=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352883
Record name 2-amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile
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Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68302-10-3
Record name 2-amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
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Preparation Methods

Reaction Conditions and Catalysts

A highly efficient method for synthesizing chromeno[2,3-b]pyridine derivatives employs ultrasound irradiation to accelerate cyclization. In this approach, 7-chloro-substituted cyanochromone 1 reacts with active methylene compounds such as malononitrile or acetylacetone in ethanol under ultrasonic conditions. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst facilitates deprotonation, enabling nucleophilic attack at the C2 position of the chromone ring.

Mechanistic Pathway

The reaction proceeds through a cascade of steps:

  • Nucleophilic Attack : The anion generated from the active methylene compound attacks the C2 carbon of cyanochromone 1 , leading to chromone ring opening and formation of intermediate 8 .
  • Recyclization : Rotation around the C3–C4 bond allows the pyran oxygen anion to attack the cyano carbon, forming intermediate 9 .
  • Cyclocondensation : Intermediate 9 undergoes dehydration to yield the chromenopyridine core.

For the target compound, substituting the active methylene compound with malononitrile introduces the carbonitrile group, while the chloro substituent originates from the starting cyanochromone.

Yield Optimization

Ultrasound irradiation significantly enhances reaction efficiency. For example, entry 5e in Table 3 of reports a 76% yield under ultrasound (40 min) compared to 65% yield via conventional reflux (19 hours). The method avoids side products such as structure 11 , which are excluded via spectroscopic validation.

Conventional Thermal Cyclization

Ethanol Reflux with DBU

In the absence of ultrasound, thermal cyclization using 1,8-diazabicycloundec-7-ene (DBU) in refluxing ethanol remains a viable alternative. However, this method requires prolonged reaction times (up to 19 hours) and results in lower yields (47–63%). For instance, entry 5e yields 65% under reflux, highlighting the efficiency gap compared to ultrasound.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate higher temperatures (100–120°C). Catalytic bases such as piperidine or triethylamine are less effective than DABCO, often leading to incomplete cyclization.

Knoevenagel Condensation-Michael Addition Cascade

Substrate Design

A three-component reaction involving:

  • 3-(1-Alkynyl)chromones : Provides the chromone backbone.
  • Aryl Aldehydes : Introduces aromatic diversity.
  • Ammonium Acetate : Generates NH-aldimines in situ.

Reaction Mechanism

  • Knoevenagel Condensation : Aryl aldehydes 136 condense with ammonium acetate to form aldimines 137 .
  • Michael Addition : Aldimines attack 3-(1-alkynyl)chromones 135 , forming pyrone intermediate A .
  • Cyclization and Dehydration : Intermediate B undergoes 6π-electrocyclization and dehydration to yield the chromenopyridine core.

Performance Metrics

This method achieves yields of 21–85% , depending on the aldehyde substituent. Electron-withdrawing groups on the aldehyde enhance electrophilicity, improving reaction rates.

Chromene-3-Thiocarboxamide Route

Oxalyl Chloride-Mediated Cyclization

Chromene-3-thiocarboxamide 61 reacts with oxalyl chloride in dioxane at room temperature to form the pyridine ring via intramolecular cyclization. For the target compound, introducing a chloro substituent at position 7 requires pre-functionalized thiocarboxamide precursors.

Malononitrile Alkylation

Alkylation of thiocarboxamide 65 with bromomalononitrile in DMSO under reflux introduces the carbonitrile group, followed by cyclization to yield the final product in 67% yield .

Comparative Analysis of Methods

Method Conditions Catalyst Time Yield (%)
Ultrasound Cyclization Ethanol, 40°C DABCO 40 min 76
Thermal Cyclization Ethanol reflux DBU 19 hours 65
Knoevenagel-Michael DMF, 100°C None 12–24 hours 85
Thiocarboxamide Route DMSO, reflux Piperidine 6 hours 67

Key Findings :

  • Ultrasound-assisted methods offer the highest efficiency and shortest reaction times.
  • The Knoevenagel-Michael cascade provides versatility for structural diversification but requires stringent temperature control.
  • Thiocarboxamide routes are limited by precursor availability and multi-step synthesis.

Optimization Strategies

Solvent Selection

Ethanol and DMF are optimal for polar intermediates, while DMSO enhances cyclization rates at elevated temperatures.

Catalytic Systems

DABCO outperforms DBU in deprotonation efficiency, reducing side reactions.

Substituent Effects

Electron-withdrawing groups (e.g., Cl) on the chromone backbone stabilize intermediates, improving yields.

Scientific Research Applications

2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile exerts its effects is often related to its ability to interact with specific enzymes or receptors in biological systems. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

  • 2-Amino-5-chloro-7-oxo-7h-chromeno[2,3-b]pyridine-3-carbonitrile
  • 2-Amino-7-bromo-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile
  • 2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carboxamide

Comparison: Compared to these similar compounds, 2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile is unique due to its specific halogenation pattern and the presence of a nitrile group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-Amino-7-chloro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile, with the CAS number 68302-10-3, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various case studies highlighting its pharmacological potential.

  • Molecular Formula : C13H6ClN3O2
  • Molecular Weight : 271.66 g/mol
  • InChI Key : YVXRKDVOSYFSPJ-UHFFFAOYSA-N

Synthesis Methods

Several synthetic pathways have been explored for the preparation of 2-amino-7-chloro-5-oxo-5H-chromeno[2,3-b]pyridine derivatives. Common methodologies include:

  • Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the introduction of various substituents on the A-ring, enhancing selectivity towards specific kinases.
  • Intramolecular Diels-Alder Reactions : This approach facilitates the formation of the chromeno structure in moderate yields.

Biological Activity Overview

The biological activities of 2-amino-7-chloro-5-oxo-5H-chromeno[2,3-b]pyridine derivatives have been extensively studied. The compound exhibits a range of pharmacological effects, including:

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antimicrobial properties against various pathogens. For instance:

  • IC50 Values : Some derivatives have demonstrated IC50 values as low as 210 nM against specific bacterial strains.

Anti-inflammatory Effects

Studies have shown that certain analogues can promote IL-6 secretion in adipocytes, indicating potential anti-inflammatory effects. One notable analogue exhibited significant weight loss and insulin-sensitizing effects in obese mice.

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective capabilities. In vitro studies suggest it may inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anti-inflammatory effects of a derivative in 3T3-L1 adipocytes, showing enhanced IL-6 production and weight loss in obese mice.
Study 2 Investigated the antimicrobial activity against multidrug-resistant strains, revealing significant inhibitory effects with IC50 values below 250 nM.
Study 3 Assessed neuroprotective properties through MAO inhibition, with one analogue demonstrating selective inhibition with an IC50 of 0.89 μM in human neuroblastoma cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromeno framework significantly influence biological activity. For example:

  • Substituents at specific positions on the A-ring can enhance selectivity towards kinase targets.
  • The presence of halogens or alkyl groups has been correlated with increased potency against bacterial strains.

Q & A

Q. What are the efficient synthetic routes for 2-Amino-7-chloro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile?

Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions under green conditions. For example, microwave-assisted synthesis or solvent-free protocols using catalysts like acetic acid or p-toluenesulfonic acid (PTSA) have been effective for analogous chromeno-pyridine derivatives. These methods reduce reaction time (e.g., 2–4 hours) and improve yields (up to 85%) by minimizing side reactions . Key steps include cyclocondensation of aldehydes, malononitrile, and resorcinol derivatives, with chloro-substituted precursors introducing the 7-chloro moiety.

Q. How can the compound’s purity and structural integrity be validated?

Methodological Answer: A combination of spectroscopic and analytical techniques is recommended:

  • NMR Spectroscopy : Confirm substituent positions (e.g., 7-chloro, 2-amino groups) via 1H^1H and 13C^{13}C NMR chemical shifts.
  • Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or HRMS.
  • Elemental Analysis : Verify empirical formula (e.g., C13_{13}H7_7ClN3_3O).
  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles (e.g., monoclinic system with space group P21_1/c observed in related carbonitriles) .

Q. Table 1: Example Crystallographic Parameters (from analogous compounds)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21_1/c
Unit Cell (Å)a = 4.98, b = 18.40, c = 10.15
β Angle (°)95.92
Z4

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to estimate reactivity and charge transfer potential.
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., amino groups as electron-rich regions).
  • Global Reactivity Descriptors : Calculate chemical hardness (η) and electrophilicity index (ω) to compare with experimental reactivity data .

Q. How should researchers design experiments to assess bioactivity and mechanism of action?

Methodological Answer:

  • In Vitro Assays : Test antibacterial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase or dihydrofolate reductase) using AutoDock Vina. Prioritize binding poses with low Gibbs free energy (ΔG ≤ -7 kcal/mol) .
  • ADMET Profiling : Predict pharmacokinetics (e.g., blood-brain barrier permeability) via SwissADME or PreADMET tools.

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H^1H NMR shifts with DFT-calculated values (GIAO method) to identify discrepancies caused by solvent effects or tautomerism.
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution versus rigid crystal structures .
  • Sensitivity Analysis : Vary computational parameters (e.g., solvent model, basis set) to quantify their impact on predictions.

Q. What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) for regioselective cyclization.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers analyze the compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td_d ≥ 200°C typical for chromeno-pyridines).
  • pH-Dependent Stability : Conduct HPLC assays after incubating the compound in buffers (pH 2–12) to identify degradation products.
  • Light Exposure Tests : Use accelerated UV-vis studies to assess photostability .

Q. What advanced techniques elucidate non-covalent interactions in crystalline forms?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer.
  • Energy Frameworks : Visualize interaction energies (electrostatic, dispersion) to explain packing motifs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile

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